LogP Difference: Fluorinated vs. Non-Fluorinated Analog
The introduction of a single fluorine atom significantly alters lipophilicity, a key determinant of membrane permeability and bioavailability. Methyl 2-fluoro-3-(hydroxymethyl)benzoate has a calculated LogP of 1.35, whereas the non-fluorinated analog, methyl 3-(hydroxymethyl)benzoate, has a calculated LogP of approximately 1.11 . This ~22% increase in lipophilicity is a direct consequence of the ortho-fluorine substituent.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.35 |
| Comparator Or Baseline | Methyl 3-(hydroxymethyl)benzoate: LogP ~1.11 |
| Quantified Difference | +0.24 LogP units (~22% increase) |
| Conditions | Predicted values using standard computational methods (e.g., XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity is critical for medicinal chemists optimizing lead compounds for target engagement and ADME properties, as even small changes in LogP can drastically affect a molecule's drug-likeness.
